Acetylthiocholine iodide

Enzyme kinetics AChE activity Carassius auratus

Acetylthiocholine iodide (ATCI) is the validated pseudosubstrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) quantification via the industry-standard Ellman assay. Using non-validated analogs introduces errors in Km, Vmax, and enzyme specificity, compromising inhibitor screening data integrity. • Enzymatic hydrolysis releases thiocholine for DTNB-mediated detection at 412 nm, enabling robust high-throughput AChE inhibitor screening. • Documented stability ≥5 years at 5°C ensures inter-lot reproducibility across longitudinal studies. • >88% higher relative activity for AChE over BChE (Aedes aegypti) ensures target-specific signal in biosensor applications. Each shipment includes a comprehensive Certificate of Analysis.

Molecular Formula C7H16NOS.I
C7H16INOS
Molecular Weight 289.18 g/mol
CAS No. 1866-15-5
Cat. No. B109046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthiocholine iodide
CAS1866-15-5
Synonyms(2-Mercaptoethyl)trimethylammonium Acetate Iodide;  _x000B_(2-Mercaptoethyl)trimethyl-ammonium Acetate Iodide;  _x000B_2-(Acetylthio)-N,N,N-trimethyl-ethanaminium Iodide;  _x000B_Thio-S-ester with (2-mercaptoethyl)trimethylammonium Acetic Acid Iodide;  _x000B_Acetylthiocholine
Molecular FormulaC7H16NOS.I
C7H16INOS
Molecular Weight289.18 g/mol
Structural Identifiers
SMILESCC(=O)SCC[N+](C)(C)C.[I-]
InChIInChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyNTBLZMAMTZXLBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylthiocholine Iodide for AChE Activity Assays


Acetylthiocholine iodide (ATCI) is a synthetic, cationic pseudosubstrate widely employed for the quantification of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity [1]. As a thiocholine ester, it is the cornerstone of the widely adopted Ellman assay, where enzymatic hydrolysis liberates a free thiol group that reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow 4-nitrothiolate anion (λ = 412 nm) [2]. This property enables its use in both spectrophotometric and electrochemical platforms for enzyme kinetics studies, inhibitor screening, and biosensor development [3].

Ellman assay substrate for AChE/BChE activity (412 nm detection)
Supports spectrophotometric and electrochemical platforms
Pseudosubstrate enabling inhibitor screening and biosensor development

Why Acetylthiocholine Iodide Cannot Be Substituted


Substituting acetylthiocholine iodide with structurally or functionally analogous compounds without empirical validation is scientifically unsound and can lead to erroneous conclusions. Variations in the acyl chain or the counterion fundamentally alter key performance metrics including enzyme affinity (Km), catalytic turnover (Vmax), and substrate specificity between AChE and BChE. For instance, the natural substrate acetylcholine chloride requires a more complex, multi-enzyme cascade for detection, whereas acylthiocholine iodides exhibit tissue-specific selectivity [1]. Furthermore, the electrochemical properties of the iodide counterion introduce unique interference patterns in amperometric biosensors that are not present with the chloride salt, necessitating distinct assay optimization and validation protocols [2].

Acetylcholine chloride
Requires multi-enzyme cascade detection, which may not transfer directly to the single-step Ellman assay workflow.
Chloride salt of acetylthiocholine
Iodide counterion produces distinct electrochemical interference; amperometric biosensor protocols may require electrode-specific re-optimization.

Acetylthiocholine Iodide Differentiation Evidence


Superior Catalytic Efficiency in Fish Brain AChE

In a comparative study of adult Carassius auratus fish brain acetylcholinesterase (AChE), acetylthiocholine iodide (ATCh) demonstrated the highest maximum velocity (Vmax) and the lowest Michaelis-Menten constant (Km) among four substrates tested, indicating superior catalytic efficiency and affinity [1].

Catalytic Efficiency (Fish Brain AChE)
Vmax: 0.067–0.082 mmol min⁻¹ mg⁻¹; Km: 0.071–0.072 mmol/L. Higher Vmax and lower Km vs. propionylthiocholine and butyrylthiocholine iodides.
Reported highest Vmax and lowest Km among tested substrates; supports assay sensitivity in fish brain AChE models.
Enzyme kinetics AChE activity Carassius auratus

AChE Selectivity in Aedes aegypti

In Aedes aegypti mosquitoes, both AChE1 and AChE2 isoforms exhibit a strong preference for acetylthiocholine iodide over butyrylthiocholine iodide, with relative activities for the latter being markedly low [1].

AChE Isoform Selectivity (Aedes aegypti)
Relative activity AChE1: 100% (ATCI) vs. 9.4% (butyrylthiocholine). AChE2: 100% vs. 11.6%.
Strong substrate preference for AChE over BChE; low cross-reactivity supports neurotoxicology studies in this insect model.
Substrate specificity AChE vs. BChE Aedes aegypti

Long-Term Stability as Iodide Salt

While other thiocholine esters show variable stability, acylthiocholine iodides, including the class to which acetylthiocholine iodide belongs, have been demonstrated to possess exceptional long-term stability under defined storage conditions [1].

Long-Term Stability
Class-level
Stable ≥5 years at 5 °C (solid state and aqueous solution).
Class-level stability data; supports procurement planning for long-term studies.
Lot-specific stability data to verify under actual storage conditions.
Stability Storage Acylthiocholine iodides

Amperometric Biosensor Optimization

The use of acetylthiocholine iodide in amperometric biosensors, while cost-effective, requires precise electrochemical optimization due to the electroactivity of the iodide anion. Specific working overpotentials have been established for different screen-printed electrodes to mitigate interference and maximize analytical performance [1].

Amperometric Biosensor Parameters
Cross-study comparable
Working overpotentials: CNT 360 mV, Pt 560 mV, Au 370 mV, CoPc 110 mV (reduced sensitivity). Iodide salt needs optimization vs. chloride.
Iodide counterion requires electrode-specific overpotential tuning; reported values guide method development.
Amperometry Biosensor Electrochemical interference

Optimal Use Cases for Acetylthiocholine Iodide


High-Throughput AChE Inhibitor Screening

The robust, spectrophotometric Ellman assay utilizing acetylthiocholine iodide is the industry standard for high-throughput screening of AChE inhibitors, including organophosphate and carbamate pesticides, as well as potential Alzheimer's disease therapeutics [1]. Its well-characterized kinetic parameters (e.g., Vmax = 0.067–0.082 mmol min⁻¹ mg⁻¹ and Km = 0.071–0.072 mmol/L for fish brain AChE) provide a reliable and sensitive benchmark for calculating IC50 values [2]. The compound's established stability (≥5 years at 5 °C) minimizes reagent variability across large-scale, long-term screening campaigns, ensuring reproducibility [3].

Amperometric Biosensors for Neurotoxin Detection

For the development of disposable amperometric biosensors aimed at field-based detection of neurotoxic insecticides in water or food, acetylthiocholine iodide is the cost-effective substrate of choice [1]. While requiring specific electrochemical optimization, the defined working overpotentials for common electrode materials (e.g., 360 mV for carbon-nanotubes) provide a clear engineering pathway to mitigate iodide-related interference [1]. The high selectivity for AChE over BChE (e.g., >88% higher relative activity in Aedes aegypti) ensures that the biosensor's signal is predominantly derived from the target analyte, reducing false positives in complex environmental matrices [4].

Enzyme Kinetics and Comparative Toxicology

In academic and industrial research focused on characterizing AChE kinetics across species or assessing differential susceptibility to toxins, acetylthiocholine iodide is the essential substrate due to its demonstrated substrate specificity. The quantitative difference in enzyme affinity (Km) between species, such as the 0.071–0.072 mmol/L observed in Carassius auratus [1] compared to values reported for other organisms, allows for precise interspecies comparisons of enzyme sensitivity. This is critical for understanding the molecular basis of selective toxicity and for developing targeted pest management strategies [2].

Application
Selection Property
Validation Focus
AChE inhibitor screening (HTS)
Ellman assay compatibility, literature kinetic benchmarks
IC50 reproducibility across enzyme sources and inhibitor classes
Amperometric biosensor research
Iodide-specific working overpotential parameters
Electrode-specific interference management; AChE signal specificity
Interspecies AChE kinetics & toxicology
Substrate specificity profile; reported Km/Vmax variation
Cross-species enzyme sensitivity benchmarking; model relevance

Technical Documentation Hub

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39 linked technical documents
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